![molecular formula C57H96N10O12 B1672148 Griselimycin CAS No. 26034-16-2](/img/structure/B1672148.png)
Griselimycin
説明
Griselimycin (GM) is a natural product that was isolated over half a century ago . It is derived from Streptomyces and is now being pursued as a treatment for tuberculosis . It has excellent in vitro and in vivo activity against sensitive and drug-resistant Mycobacterium tuberculosis .
Synthesis Analysis
Griselimycin has been synthesized from Streptomyces . The natural congener with this substitution is only a minor component in fermentation cultures . An optimized derivative of Griselimycin showed improved oral uptake and penetrated cells of the immune system that harbor the TB mycobacterium .
Molecular Structure Analysis
The molecular structure of Griselimycin involves DNA polymerase III sliding clamp (DnaN) . Three (2 S ,4 R )−4-methylproline moieties of methylgriselimycin play significant roles in target binding and metabolic stability .
Chemical Reactions Analysis
Griselimycin binds and inhibits the mycobacterial DNA polymerase III sliding clamp (DnaN) . This unique target makes Griselimycin distinct from other antibiotics to evade common TB drug resistance .
科学的研究の応用
Targeting DnaN for Tuberculosis Therapy
Griselimycin and its derivatives have shown high potency against Mycobacterium tuberculosis, both in vitro and in vivo. They operate by inhibiting the DNA polymerase sliding clamp DnaN, a novel approach for tuberculosis treatment. The resistance to griselimycins occurs at a very low frequency and is associated with the amplification of a chromosomal segment containing dnaN, validating DnaN as an antimicrobial target and capturing the process of antibiotic pressure-induced gene amplification (Kling et al., 2015).
Novel Griselimycins for Tuberculosis Treatment
Griselimycin, discovered over 50 years ago, has been revisited for its potential in treating tuberculosis. With a new mechanism of action, excellent activity against sensitive and drug-resistant Mycobacterium tuberculosis, and improved pharmacokinetic properties, the cyclohexyl derivative of Griselimycin demonstrates high translational potential (Holzgrabe, 2015).
Activity Against Mycobacterium Abscessus
Cyclohexyl-griselimycin, a derivative of Griselimycin, shows activity against the intrinsically drug-resistant nontuberculous mycobacterium Mycobacterium abscessus both in vitro and in a mouse model of infection. This positions cyclohexyl-griselimycin as a promising lead compound in the drug pipeline against M. abscessus, supporting a strategy of repurposing TB drug discovery efforts for novel antibiotics against M. abscessus (Aragaw et al., 2021).
Griselimycin's Role in Antibiotic Discovery and Development
Griselimycin derivatives, with their novel target for antibacterial therapy—the DNA sliding clamp—highlight the importance of revisiting and further developing either neglected drugs or enhancing widely used antibiotics for combating drug-resistant bacterial pathogens. This strategy underscores the continuous need for innovative approaches in antibiotic discovery and development, particularly against hard-to-treat and multidrug-resistant bacterial pathogens (Herrmann et al., 2016).
将来の方向性
特性
IUPAC Name |
1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNIAKPKPNJUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Griselimycin | |
CAS RN |
26034-16-2 | |
Record name | Griselimycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。